

A Comparative Spectroscopic Guide to the Characterization of 2-(diallylamino)ethanol

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Compound of Interest

Compound Name: Ethanol, 2-(diallylamino)-

CAS No.: 17719-79-8

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This guide provides an in-depth technical overview of the spectroscopic characterization of 2-(diallylamino)ethanol, a molecule of interest in various research and development sectors. As a tertiary amino alcohol, its unique structural features—a hydroxyl group, a tertiary amine, and terminal alkene functionalities—give rise to a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive, data-driven comparison to aid in its identification and quality control. We will explore the expected spectroscopic data from Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), comparing these features to a simpler, well-characterized analogue, 2-(diethylamino)ethanol, to highlight the specific contributions of the diallyl groups.

The structural formula of 2-(diallylamino)ethanol is $\text{C}_8\text{H}_{15}\text{NO}$, with a molecular weight of 141.21 g/mol.^[1] Its IUPAC name is 2-[bis(prop-2-enyl)amino]ethanol.^[1] The robust characterization of this molecule is paramount for its application, ensuring purity, confirming identity, and elucidating its structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values are all key pieces of the structural puzzle.

Predicted ¹H NMR Data Comparison

The following table outlines the predicted ¹H NMR spectral data for 2-(diallylamino)ethanol and compares it with experimental data for 2-(diethylamino)ethanol to illustrate the impact of the allyl groups.

Functional Group	2-(diallylamino)ethanol (Predicted)	2-(diethylamino)ethanol (Reference)	Rationale for Prediction
-CH ₂ - (allyl)	δ 3.2-3.4 ppm (d)	N/A	Protons on the carbon adjacent to the nitrogen are deshielded. The coupling to the adjacent vinyl proton results in a doublet.
-CH= (allyl)	δ 5.7-5.9 ppm (m)	N/A	The vinyl proton on the internal carbon of the allyl group is significantly deshielded and will appear as a complex multiplet due to coupling with both the terminal vinyl protons and the allylic protons.
=CH ₂ (allyl)	δ 5.1-5.3 ppm (m)	N/A	The terminal vinyl protons are also in the alkene region and will show complex splitting from coupling to each other (geminal coupling) and the other vinyl proton (vicinal coupling).
-N-CH ₂ -CH ₂ -OH	δ 2.6-2.8 ppm (t)	δ ~2.5 ppm (t)	These protons are adjacent to the nitrogen, causing a downfield shift. They will appear as a triplet due to coupling with

the protons on the carbon bearing the hydroxyl group.

-CH₂-OH

δ 3.6-3.8 ppm (t)

δ ~3.6 ppm (t)

The protons on the carbon attached to the electronegative oxygen atom are deshielded and shifted downfield. They will appear as a triplet from coupling to the adjacent methylene protons.

-OH

δ 2.0-4.0 ppm (br s)

δ ~3.7 ppm (s)

The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and can be exchanged with D₂O.^{[2][3]}

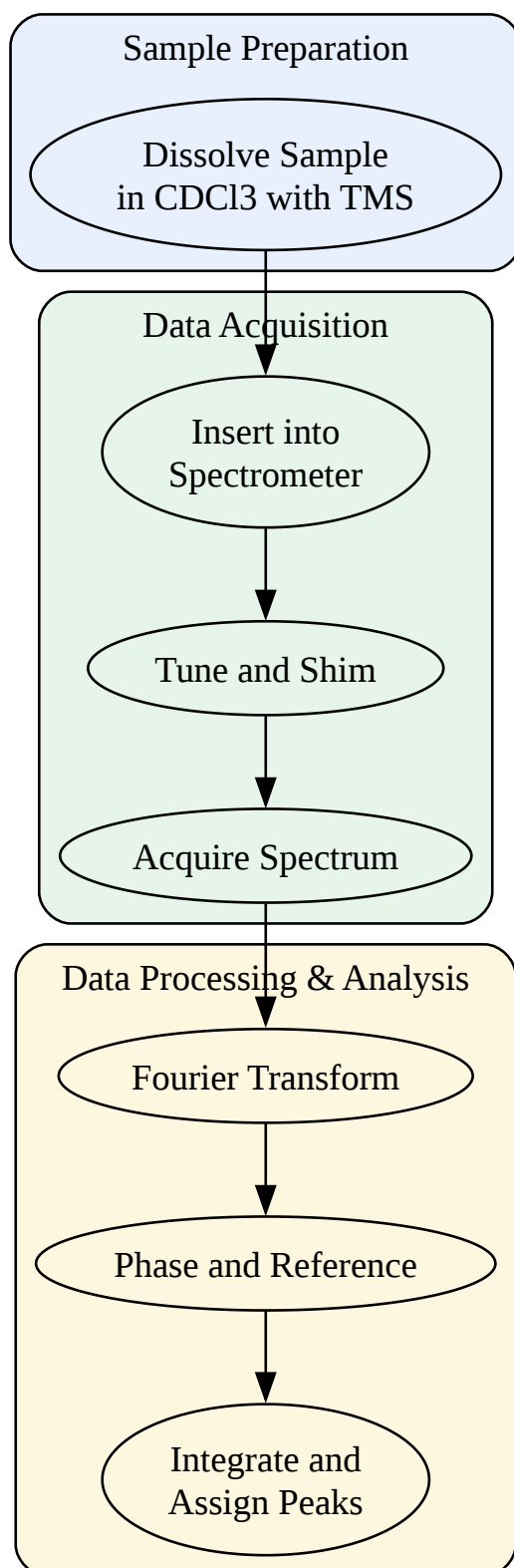
Experimental Protocol for ¹H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is crucial as it is a common solvent for organic molecules and its deuterium signal does not interfere with the proton spectrum. Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded, appearing at 0 ppm, which does not typically overlap with signals from the analyte.

- **Sample Preparation:** Dissolve 5-10 mg of 2-(diallylamino)ethanol in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in an NMR tube.

- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the ^1H NMR spectrum at a frequency of 400 MHz or higher for better resolution. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the TMS signal at 0.00 ppm.
- **D₂O Shake (Optional):** To confirm the identity of the -OH peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish due to proton-deuterium exchange.^[3]

Workflow for ^1H NMR Analysis



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Caption: Workflow for ^{13}C NMR analysis of 2-(diallylamino)ethanol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted FT-IR Data Comparison

The table below summarizes the expected characteristic IR absorption bands for 2-(diallylamino)ethanol and compares them to those of 2-(diethylamino)ethanol.

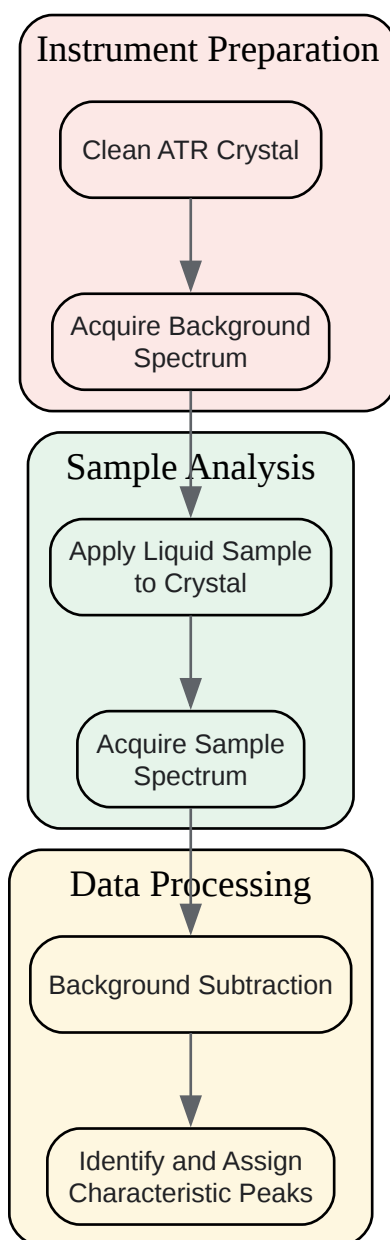
Vibrational Mode	2-(diallylamino)ethanol (Predicted)	2-(diethylamino)ethanol (Reference)	Rationale for Prediction
O-H stretch	3500-3200 cm^{-1} (broad, strong)	3500-3200 cm^{-1} (broad, strong)	Characteristic of hydrogen-bonded hydroxyl groups in alcohols. [4]
C-H stretch (sp^3)	3000-2850 cm^{-1} (medium)	3000-2850 cm^{-1} (medium)	Typical for C-H bonds in alkane-like structures. [5]
C-H stretch (sp^2)	3100-3000 cm^{-1} (medium)	N/A	Characteristic of C-H bonds in alkenes. [4]
C=C stretch	1680-1640 cm^{-1} (medium)	N/A	Indicates the presence of a carbon-carbon double bond. [4]
C-O stretch	1260-1050 cm^{-1} (strong)	1260-1050 cm^{-1} (strong)	Characteristic of the carbon-oxygen single bond in alcohols. [4]
C-N stretch	1250-1020 cm^{-1} (medium)	1250-1020 cm^{-1} (medium)	Indicates the presence of the carbon-nitrogen bond of the amine.

Experimental Protocol for FT-IR Spectroscopy

Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) method is often preferred for liquid samples as it requires minimal sample preparation and is easy to clean. A background scan is essential to subtract the absorbance of atmospheric CO₂ and water vapor, as well as the instrument's own optical components.

- **Instrument Setup:** Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.
- **Background Scan:** Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
- **Sample Application:** Place a small drop of neat 2-(diallylamino)ethanol directly onto the ATR crystal.
- **Data Acquisition:** Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.

Workflow for FT-IR Analysis



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Caption: Workflow for FT-IR analysis of 2-(diallylamino)ethanol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of the molecule through its fragmentation pattern.

Predicted Mass Spectrometry Data

For 2-(diallylamino)ethanol (MW = 141.21), the molecular ion peak $[M]^+$ should be observed at $m/z = 141$. Aliphatic amines and alcohols undergo characteristic fragmentation patterns. [6]

Ion	m/z (Predicted)	Fragmentation Pathway	Rationale
$[M]^+$	141	Molecular Ion	The intact molecule with one electron removed.
$[M-H]^+$	140	Loss of H radical	Common fragmentation for alcohols.
$[M-CH_2OH]^+$	110	Alpha-cleavage	Cleavage of the C-C bond adjacent to the nitrogen, leading to a stable, resonance-stabilized iminium ion. This is often the base peak for amino alcohols.
$[M-C_3H_5]^+$	100	Loss of allyl radical	Cleavage of one of the allyl groups from the nitrogen.
$[M-H_2O]^+$	123	Dehydration	Loss of a water molecule, a common fragmentation for alcohols. [6]

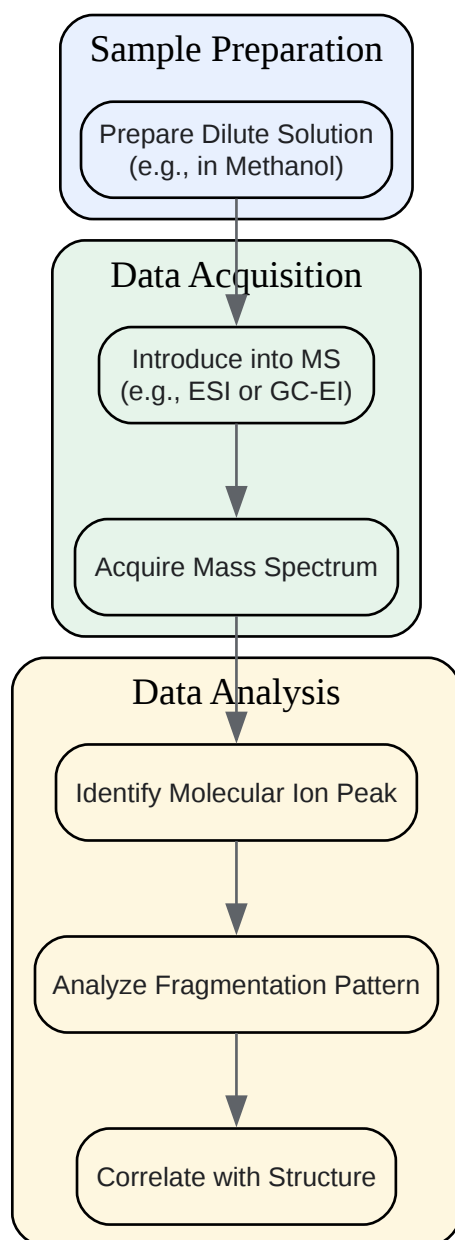
| $[C_3H_5]^+$ | 41 | Allyl cation | A stable carbocation that is a common fragment when allyl groups are present. |

Experimental Protocol for Mass Spectrometry

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amino alcohols, often preserving the molecular ion. Electron Impact (EI) is a higher-energy technique that causes more extensive fragmentation, providing detailed structural information.

- **Sample Preparation:** Prepare a dilute solution of 2-(diallylamino)ethanol in a suitable volatile solvent such as methanol or acetonitrile.
- **Instrument Setup:** Calibrate the mass spectrometer using a known standard.
- **Data Acquisition:** Introduce the sample into the mass spectrometer.
 - **For ESI:** Infuse the sample solution at a low flow rate into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).
 - **For EI (with GC-MS):** Inject the sample onto a GC column to separate it from any impurities. The eluent is then introduced into the EI source.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Mass Spectrometry Analysis



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Caption: Workflow for Mass Spectrometry analysis of 2-(diallylamino)ethanol.

Conclusion

The comprehensive spectroscopic characterization of 2-(diallylamino)ethanol by ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry provides a self-validating system for its unequivocal identification. The predicted data, based on fundamental spectroscopic principles and

comparison with analogous structures, offers a robust framework for researchers. The ^1H and ^{13}C NMR spectra are expected to clearly show the signals for the diallyl and ethanol moieties. The FT-IR spectrum will confirm the presence of hydroxyl, alkene, and amine functional groups. Finally, mass spectrometry will confirm the molecular weight and provide key structural information through its characteristic fragmentation pattern, notably the alpha-cleavage leading to an m/z of 110. This multi-technique approach ensures the highest level of confidence in the structural elucidation of 2-(diallylamino)ethanol.

References

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [\[Link\]](#)
- UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [\[Link\]](#)
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 100 MHz, D₂O, predicted) (HMDB0251392). Retrieved from [\[Link\]](#)
- Masoud, M. S., Abou El-Enein, S. A., Abed, I. M., & Ali, A. E. (2010). Synthesis and Characterization of Amino Alcohol Complexes. *Journal of Coordination Chemistry*, 55(2), 169-181. [\[Link\]](#)
- NIST. (n.d.). Ethanol, 2-(di-2-propenylamino)-. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). **Ethanol, 2-(diallylamino)-**. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [\[Link\]](#)
- OpenOChem Learn. (n.d.). Alcohols. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol. Retrieved from [\[Link\]](#)

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [[Link](#)]

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Sources

- 1. Ethanol, 2-(diallylamino)- | C₈H₁₅NO | CID 253018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alcohols | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
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